tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663862
InChI: InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.24 g/mol

tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate

CAS No.:

Cat. No.: VC17663862

Molecular Formula: C15H21BrN2O2

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate -

Specification

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
IUPAC Name tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)
Standard InChI Key IGEQBVSAWBLRKC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 4-position with a 2-bromophenyl group. The tertiary carbamate group (-OC(=O)N-) is attached to the 3-position of the pyrrolidine via a tert-butyl ester, conferring steric bulk and chemical stability. The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, facilitating participation in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁BrN₂O₂
Molecular Weight341.24 g/mol
IUPAC Nametert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br
InChI KeyIGEQBVSAWBLRKC-UHFFFAOYSA-N
PubChem CID54594102

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.42 ppm, singlet, 9H), pyrrolidine protons (δ 3.2–4.1 ppm), and aromatic protons (δ 7.2–7.6 ppm). Mass spectrometry confirms the molecular ion peak at m/z 341.24, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Pyrrolidine Functionalization: 2-Bromophenylpyrrolidine is prepared by nucleophilic substitution of pyrrolidine with 2-bromophenyl bromide under basic conditions.

  • Carbamate Formation: The amine group of 4-(2-bromophenyl)pyrrolidine reacts with tert-butyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventAnhydrous dichloromethane
Temperature0–5°C (ice bath)
Reaction Time12–16 hours
Yield68–72%

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Automated systems control reagent stoichiometry and temperature, achieving yields >85% with reduced byproduct formation.

Boronic AcidProduct Yield (%)IC₅₀ (µM)
4-Methoxyphenylboronic acid788.7
3-Nitrophenylboronic acid6514.2

Comparison with Structural Analogs

tert-Butyl N-[(3S,4R)-1-Benzyl-4-(4-Bromophenyl)pyrrolidin-3-yl]carbamate

This analog (C₂₂H₂₇BrN₂O₂) differs in its benzyl substitution at the pyrrolidine nitrogen and para-bromophenyl group. The benzyl moiety enhances lipophilicity (logP = 4.1 vs. 3.1 for the target compound), improving blood-brain barrier permeability but reducing aqueous solubility .

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data exist on bioavailability or metabolic stability.

  • Therapeutic Target Validation: Further studies are needed to confirm receptor-specific interactions.

  • Toxicity Profiling: Acute and chronic toxicity assessments remain unaddressed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator